1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea
Description
The compound 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic derivative containing a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3, an ethoxyethyl linker at position 6, and a thiophen-2-yl urea moiety. Its molecular formula is C₂₃H₂₃N₆O₄S, with an average molecular mass of 485.52 g/mol. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in anticancer and antifungal applications due to its ability to engage with biological targets like enzymes and receptors .
Properties
IUPAC Name |
1-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c1-28-14-6-5-13(12-15(14)29-2)19-24-23-16-7-8-17(25-26(16)19)30-10-9-21-20(27)22-18-4-3-11-31-18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSESNEQTVSDSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Type
- 1-(2-{[3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(3,4,5-trimethoxyphenyl)urea (): Molecular formula: C₂₅H₂₈N₆O₇ (Avg. mass: 524.53 g/mol). Features a 2,5-dimethoxyphenyl group on the triazolopyridazine core and a 3,4,5-trimethoxyphenyl urea.
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide ():
Urea and Thiourea Derivatives
Physicochemical Properties
- Melting Points: The presence of polar groups (e.g., urea, carboxylic acid) correlates with higher melting points. For example, E-4b () has a high melting point (253–255°C) due to its propenoic acid substituent, which facilitates intermolecular hydrogen bonding .
- Lipophilicity : The target compound’s 3,4-dimethoxyphenyl and thiophene groups likely confer moderate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability better than the trimethoxyphenyl analogue in .
Antifungal Activity
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): Demonstrated inhibitory activity against 14-α-demethylase lanosterol (CYP51), a key fungal enzyme. Molecular docking studies suggest that methoxyphenyl and triazole groups contribute to binding via π-π stacking and hydrogen bonds .
Anticancer Potential
- SCL-1 and SCL-2 (): Act as PD-1/PD-L1 binding inhibitors, with IC₅₀ values in the nanomolar range. The triazolopyridazine core is critical for disrupting protein-protein interactions . The target compound’s 3,4-dimethoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, a mechanism observed in related dimethoxy-substituted anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
